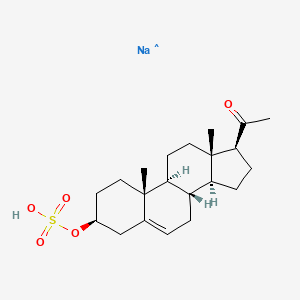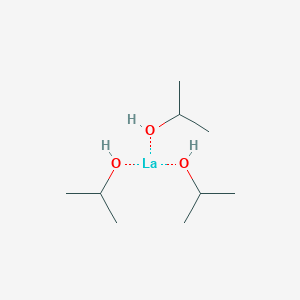
Triisopropoxylanthanum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum(III) isopropoxide, also known as lanthanum isopropylate or tris(isopropoxy)lanthanum(III), is a chemical compound with the molecular formula C9H21LaO3 and a molecular weight of 316.17 g/mol . It is a lanthanum-based compound widely used in various scientific and industrial applications, particularly in the field of catalysis.
Vorbereitungsmethoden
Lanthanum(III) isopropoxide can be synthesized through several methods. One common synthetic route involves the reaction of lanthanum chloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Lanthanum(III) isopropoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lanthanum oxide.
Substitution: It participates in substitution reactions where the isopropoxide groups are replaced by other ligands.
Complex Formation: It forms complexes with various organic ligands, enhancing its catalytic properties.
Common reagents used in these reactions include organic solvents like tetrahydrofuran, toluene, and hexane. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Lanthanum(III) isopropoxide is extensively used in scientific research due to its versatile catalytic properties. Some of its applications include:
Asymmetric Catalysis: It forms complexes with chiral ligands, promoting enantioselective reactions such as the 1,4-addition of malonate to cyclic and acyclic enones.
Catalytic Allylation: It acts as a co-catalyst with copper fluoride-triphenylphosphine in the allylation of ketoimines.
Material Science: It is used in the synthesis of lanthanum-based materials for electronic and optical applications.
Wirkmechanismus
The mechanism of action of lanthanum(III) isopropoxide in catalytic reactions involves the coordination of the lanthanum center with the substrate, facilitating the desired transformation. The isopropoxide groups act as ligands, stabilizing the complex and enhancing its reactivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Vergleich Mit ähnlichen Verbindungen
Lanthanum(III) isopropoxide is unique due to its high reactivity and versatility in forming complexes with various ligands. Similar compounds include:
Yttrium(III) tris(isopropoxide): Similar in structure but with yttrium as the central metal.
Strontium isopropoxide: Another isopropoxide compound with strontium as the central metal.
Lanthanum(III) acetylacetonate hydrate: A lanthanum-based compound with different ligands, used in similar catalytic applications.
These compounds share some properties but differ in their reactivity and specific applications, highlighting the uniqueness of lanthanum(III) isopropoxide in certain catalytic processes.
Eigenschaften
Molekularformel |
C9H24LaO3 |
|---|---|
Molekulargewicht |
319.19 g/mol |
IUPAC-Name |
lanthanum;propan-2-ol |
InChI |
InChI=1S/3C3H8O.La/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI-Schlüssel |
DEWJCXKJHURJAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O.CC(C)O.CC(C)O.[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


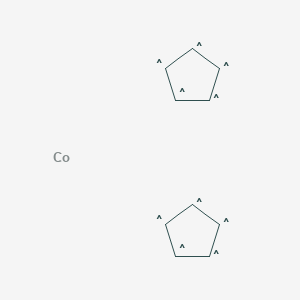
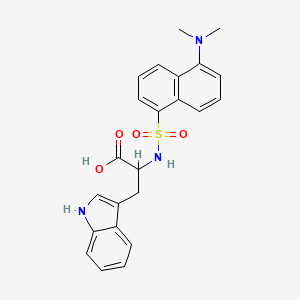


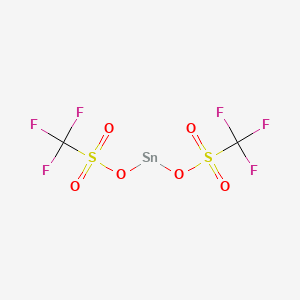
![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)


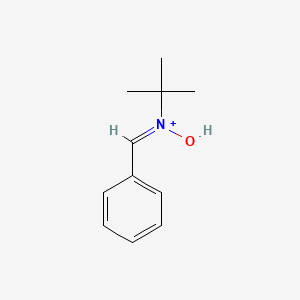

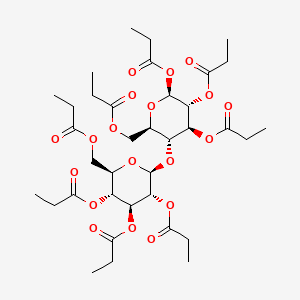
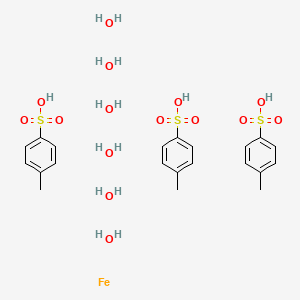
![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)
